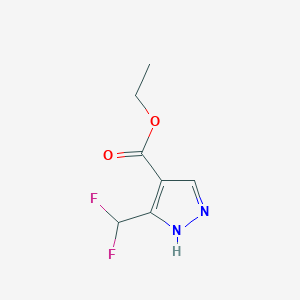

ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The incorporation of a difluoromethyl group into the pyrazole ring enhances the compound’s physicochemical and biological properties, making it a valuable molecule in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of ethyl pyrazole-4-carboxylate with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation . The reaction conditions often include the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for scalability, safety, and cost-effectiveness. The use of bench-stable crystalline solid reagents, such as XtalFluor-M®, has been highlighted as an important advancement in industrial difluoromethylation .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or aldehydes .

Applications De Recherche Scientifique

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can inhibit the activity of microbial enzymes, leading to its antifungal and antibacterial effects . Additionally, the compound’s lipophilic nature allows it to penetrate cell membranes more effectively, enhancing its bioavailability .

Comparaison Avec Des Composés Similaires

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its physicochemical properties and biological activity.

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: The presence of a fluorophenyl group introduces different steric and electronic effects, influencing its reactivity and applications.

Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: This compound contains a difluorophenyl group, which can alter its binding interactions and biological activity compared to the difluoromethyl group.

The uniqueness of this compound lies in its specific combination of the difluoromethyl group and pyrazole ring, which imparts distinct physicochemical and biological properties .

Activité Biologique

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a difluoromethyl substituent, which enhances its lipophilicity and potential biological activity. The synthesis typically involves the difluoromethylation of pyrazole derivatives, utilizing reagents such as potassium fluoride and difluoromethylating agents under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. In a study evaluating various pyrazole derivatives, this compound demonstrated notable efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger .

The mechanism of action is thought to involve the compound's ability to inhibit specific microbial enzymes. The difluoromethyl group enhances the compound's capacity to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes critical for microbial survival . This interaction can disrupt metabolic pathways, leading to cell death.

Comparative Biological Activity

To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity | Notable Features |

|---|---|---|

| Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Moderate | Trifluoromethyl group may alter reactivity |

| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | High | Fluorophenyl group introduces different sterics |

| Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate | Low | Difluorophenyl alters binding interactions |

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside traditional antibiotics. At concentrations of 40 µg/mL, it showed comparable or superior activity against several strains when measured against standard drugs like ampicillin and norfloxacin . This suggests its potential as an alternative antimicrobial agent.

Structure-Activity Relationship (SAR)

A comprehensive review highlighted the importance of the difluoromethyl group in enhancing biological activity. SAR studies indicate that modifications to the pyrazole ring can significantly impact both potency and selectivity against various microbial targets .

Applications in Drug Discovery

This compound is being explored for its potential in drug discovery, particularly in developing new antimicrobial agents. Its favorable properties suggest applications not only in pharmaceuticals but also in agrochemicals, where it could serve as a basis for new herbicides or fungicides .

Propriétés

IUPAC Name |

ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-2-13-7(12)4-3-10-11-5(4)6(8)9/h3,6H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHPZTBDQIWSFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.